2,4-Diethoxy-1-fluorobenzene
Description
Overview of Aryl Fluorides in Chemical Sciences
Aryl fluorides, which are aromatic compounds containing a fluorine atom directly attached to an aromatic ring, represent a fundamentally important structural motif in modern chemical sciences. The incorporation of fluorine into an organic molecule can dramatically alter its physicochemical properties. evitachem.com Due to the high electronegativity and small size of the fluorine atom, the carbon-fluorine (C-F) bond is one of the strongest single covalent bonds in organic chemistry. This inherent strength often imparts significant metabolic stability to molecules, a highly desirable trait in the development of pharmaceuticals and agrochemicals. evitachem.com It is estimated that approximately 20% of all pharmaceutical products and up to 50% of agrochemicals contain at least one fluorine atom. The substitution of hydrogen with fluorine can influence properties such as lipophilicity and permeability, which are critical for the biological activity and transport of a drug molecule within an organism. evitachem.com Consequently, the development of synthetic methods to create carbon-fluorine bonds has been a major focus of research in organic synthesis. evitachem.com
Importance of Alkoxy-Substituted Fluorobenzenes in Organic Synthesis
Within the broad class of aryl fluorides, alkoxy-substituted fluorobenzenes are of particular interest as versatile building blocks in organic synthesis. cymitquimica.com These compounds feature both electron-donating alkoxy groups (-OR) and an electronegative fluorine atom on the same aromatic ring. This combination of substituents creates a unique electronic environment that influences the molecule's reactivity. The alkoxy groups activate the aromatic ring, making it more susceptible to electrophilic aromatic substitution, while the fluorine atom can serve as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. nih.gov This dual reactivity allows for the sequential and regioselective introduction of various functional groups, enabling the construction of complex molecular architectures. Alkoxy-substituted fluorobenzenes are used as intermediates in the synthesis of pharmaceuticals, polymers, and advanced materials such as liquid crystals, where the specific substitution pattern can fine-tune the material's physical properties. ekb.egchinesechemsoc.org
Structural Features and Potential Reactivity of 2,4-Diethoxy-1-fluorobenzene
This compound is an aromatic ether with the chemical formula C₁₀H₁₃FO₂. bldpharm.com Its structure consists of a benzene (B151609) ring substituted with a fluorine atom at position 1 and two ethoxy (-OCH₂CH₃) groups at positions 2 and 4. The presence and positioning of these functional groups dictate its chemical behavior.
The two ethoxy groups are strong activating groups that donate electron density into the aromatic ring through resonance. This increases the ring's nucleophilicity, making it highly susceptible to electrophilic aromatic substitution. These groups are ortho, para-directing. In this specific molecule, the C5 position is para to the C2-ethoxy group and ortho to the C4-ethoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack. The C3 position is also activated but is sterically hindered by the adjacent C2 and C4 substituents. This is supported by related reactions, such as the nitration of 2-fluoro-1,4-dimethoxybenzene, which results in selective substitution at the analogous C5 position. mdpi.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 851089-61-7 | bldpharm.com |
| Molecular Formula | C₁₀H₁₃FO₂ | bldpharm.com |
| Molecular Weight | 184.21 g/mol | bldpharm.com |
| MDL Number | MFCD12547864 | bldpharm.com |
Research Objectives and Scope for this compound Investigations
While dedicated research focusing exclusively on this compound is not extensively documented in peer-reviewed literature, its structure suggests several logical avenues for scientific investigation based on the known chemistry of related fluorinated aromatic ethers.
The primary research objectives for this compound would likely involve its exploration as a versatile chemical intermediate. A key goal would be to systematically study its reactivity in electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) to confirm the predicted high regioselectivity for the C5 position and to synthesize a library of novel 1,2,4,5-tetrasubstituted benzene derivatives. These new compounds could then serve as building blocks for more complex targets.
Another significant research direction would be to investigate its utility as a precursor for materials science and medicinal chemistry applications. Drawing parallels with other fluorinated alkoxybenzenes, this compound could be explored as a monomer or additive in the synthesis of specialty polymers, liquid crystals, or electrochromic materials where the fluorine and ethoxy groups could impart desirable properties like thermal stability, specific mesophase behavior, or altered electronic characteristics. ekb.egbeilstein-journals.orgresearchgate.net The scope of such investigations would encompass the development of synthetic methodologies to functionalize the molecule, the full spectroscopic and physical characterization of its derivatives, and the subsequent evaluation of these new materials for their optical, electronic, or biological properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
851089-61-7 |
|---|---|
Molecular Formula |
C10H13FO2 |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2,4-diethoxy-1-fluorobenzene |
InChI |
InChI=1S/C10H13FO2/c1-3-12-8-5-6-9(11)10(7-8)13-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZVPPWXOCGJJTGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Diethoxy 1 Fluorobenzene
Strategies for Benzene (B151609) Ring Functionalization
The functionalization of the benzene ring to produce 2,4-diethoxy-1-fluorobenzene is a critical aspect of its synthesis. The two main retrosynthetic disconnections involve either forming the C-F bond or the C-O ether bonds at a late stage of the synthesis.
Fluorination of Diethoxybenzene Precursors
A primary strategy for the synthesis of this compound involves the direct fluorination of a 1,3-diethoxybenzene (B1583337) precursor. The two ethoxy groups are ortho, para-directing and activating, which facilitates the introduction of the fluorine atom at the desired position.
Electrophilic fluorination is a common method for the introduction of fluorine onto electron-rich aromatic rings. Reagents with an electrophilic fluorine atom are employed to react with the nucleophilic aromatic ring.
The direct fluorination of activated aromatic compounds like 1,3-dimethoxybenzene has been demonstrated using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI). Under mechanochemical conditions, 1,3-dimethoxybenzene reacts with NFSI to yield a mixture of monofluorinated products. nih.gov While a specific example for 1,3-diethoxybenzene is not detailed in the provided search results, the reactivity is expected to be analogous due to the similar activating nature of the ethoxy groups. The reaction would likely proceed by the attack of the electron-rich C2 position of the 1,3-diethoxybenzene ring on the electrophilic fluorine of the N-F reagent.
Table 1: Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Key Features |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | A user-friendly, stable, and versatile electrophilic fluorinating agent. wikipedia.org |
Nucleophilic fluorination of aromatic rings typically requires the presence of a good leaving group, often a diazonium salt, at the position to be fluorinated. The Balz-Schiemann reaction is a classic example of this approach. wikipedia.org
This method would involve the diazotization of a 2,4-diethoxyaniline precursor, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield this compound. The general steps of the Balz-Schiemann reaction are:
Formation of the diazonium salt by treating the aromatic amine with nitrous acid in the presence of fluoroboric acid.
Isolation of the diazonium tetrafluoroborate salt.
Thermal decomposition of the salt, which releases nitrogen gas and boron trifluoride, to form the aryl fluoride (B91410). wikipedia.orgchemrxiv.org
Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and the in-situ generation of the diazonium salt without isolation. wikipedia.org
Table 2: Key Steps in the Balz-Schiemann Reaction
| Step | Description | Reagents |
|---|---|---|
| 1. Diazotization | Formation of the diazonium salt from the primary aromatic amine. | Aromatic amine, Nitrous acid (e.g., from NaNO₂ and acid), Fluoroboric acid (HBF₄) |
The generation of a benzyne (B1209423) intermediate, a highly reactive species with a formal triple bond in the benzene ring, offers another pathway for fluorination. For the synthesis of this compound, a plausible route would involve the generation of 3,5-diethoxybenzyne. This could be achieved, for example, by treating 1-bromo-3,5-diethoxybenzene with a strong base. The subsequent trapping of this aryne intermediate with a fluoride source would lead to the desired product.
The generation of arynes from 2-(trimethylsilyl)aryl triflates under mild, fluoride-induced conditions is a well-established method. researchgate.net In a hypothetical application to this synthesis, a suitably substituted diethoxybenzene precursor could be converted into the corresponding aryne and then trapped with a fluoride-containing reagent.
Diethyl Etherification of Fluorophenol Precursors
An alternative synthetic strategy involves the formation of the two ether linkages on a pre-fluorinated aromatic core. This approach starts with a fluorinated phenol (B47542), specifically 4-fluoro-1,3-benzenediol (4-fluororesorcinol).
The Williamson ether synthesis is a fundamental and widely used method for the preparation of ethers. nih.govmasterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide or another suitable electrophile. In the context of synthesizing this compound, this would entail the deprotonation of both hydroxyl groups of 4-fluoro-1,3-benzenediol to form a diphenoxide, followed by reaction with an ethylating agent.
The general reaction is as follows:
Deprotonation of the phenol(s) using a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the phenoxide(s).
Nucleophilic attack of the phenoxide(s) on an ethylating agent, such as ethyl iodide or diethyl sulfate, via an Sₙ2 mechanism. nih.govmasterorganicchemistry.com
Table 3: Common Reagents in Williamson Ether Synthesis
| Role | Example Reagents |
|---|---|
| Phenolic Precursor | 4-Fluoro-1,3-benzenediol (4-Fluororesorcinol) ossila.com |
| Base | Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃) |
The choice of base and ethylating agent can influence the reaction conditions and yield. The reaction is typically carried out in a suitable solvent, and heating may be required to drive the reaction to completion.
Alternative Etherification Protocols
While classical methods like the Williamson ether synthesis provide a foundational approach, alternative protocols, particularly those catalyzed by transition metals, offer robust options for forming the aryl-ether bonds in this compound. The Ullmann condensation, a copper-catalyzed reaction, stands out as a powerful method for coupling aryl halides with alkoxides. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction is particularly useful for synthesizing diaryl ethers but is also effective for alkyl aryl ethers. acs.org
In a hypothetical application to synthesize the target molecule, one might react a dihalogenated fluorobenzene, such as 1-fluoro-2,4-dichlorobenzene, with sodium ethoxide in the presence of a copper catalyst. Traditional Ullmann conditions often require high temperatures (frequently over 200°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org However, modern variations have been developed that use soluble copper catalysts and ligands, which can facilitate the reaction under milder conditions. wikipedia.orgorganic-chemistry.org The mechanism involves the in situ formation of a copper(I) ethoxide, which then reacts with the aryl halide. wikipedia.org
Key features of the Ullmann-type reaction for this synthesis include:
Reactants : An aryl halide (e.g., 1-fluoro-2,4-dibromobenzene) and an alkoxide (sodium ethoxide).
Catalyst : Copper metal or copper(I) salts (e.g., CuI, Cu₂O). wikipedia.orgsynarchive.com
Solvent : High-boiling polar aprotic solvents such as DMF, NMP, or nitrobenzene. wikipedia.org
Temperature : Typically high, often in the range of 150-220°C. acs.org
Phase-transfer catalysis represents another alternative, particularly for reactions involving an alkoxide nucleophile. A phase-transfer catalyst, such as a quaternary ammonium salt, can transport the ethoxide ion from an aqueous or solid phase into an organic phase containing the fluorobenzene substrate, facilitating the etherification reaction under milder, heterogeneous conditions. google.com
Multistep Synthesis Routes from Readily Available Starting Materials
The synthesis of a specifically substituted compound like this compound typically necessitates a multistep approach, starting from more common and readily available chemicals. The design of these routes relies on strategic functionalization and ensuring correct regiochemistry.
Sequential Functionalization Strategies
A logical multistep synthesis begins with a simple, appropriately substituted benzene ring and proceeds through sequential reactions to introduce the desired functional groups. One plausible starting material is 1,2,4-trichlorobenzene or the more reactive 2,4-difluoronitrobenzene.
A potential synthetic pathway could start from 2,4-dihydroxybenzoic acid. The steps might be:
Decarboxylation : Removal of the carboxylic acid group to yield resorcinol (1,3-dihydroxybenzene).
Fluorination : Introduction of a fluorine atom. This is a challenging step and might be better approached by starting with a fluorinated precursor.
A more viable route might begin with a fluorinated phenol, such as 2-fluorophenol or 4-fluorophenol, and build the substitution pattern from there. An alternative, robust strategy could start with 1,3,5-trifluorobenzene and utilize regioselective nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms are activating groups for SNAr, and their substitution can be controlled.
Another approach, inspired by the synthesis of the isomeric 1,2-diethoxy-3-fluorobenzene, could involve a Fries rearrangement of 2-fluorophenyl acetate. researchgate.net This would create a mixture of ortho- and para-acetyl-2-fluorophenol isomers. After separation, the desired isomer could be further functionalized. For the target molecule, one might start with 4-fluorophenol, acetylate it, perform a Fries rearrangement to introduce an acetyl group at the 2-position, followed by a Baeyer-Villiger oxidation to create a hydroxyl group, and finally, perform a double ethylation.
Regioselective Synthesis Design for ortho-, meta-, and para-Substitution Patterns
Achieving the correct 1-fluoro-2,4-diethoxy arrangement is the critical challenge. The directing effects of the substituents play a crucial role in the synthetic design. In nucleophilic aromatic substitution (SNAr) reactions, electron-withdrawing groups (like -NO₂) strongly activate the ortho and para positions for nucleophilic attack. masterorganicchemistry.com
Consider a route starting with 2,4-difluoronitrobenzene:
The nitro group at the C1 position activates the fluorine atoms at C2 (ortho) and C4 (para) for nucleophilic substitution by an ethoxide.
The fluorine at the C4 (para) position is generally more reactive towards nucleophilic attack than the C2 (ortho) fluorine due to reduced steric hindrance. masterorganicchemistry.com
A first reaction with one equivalent of sodium ethoxide would likely yield 2-fluoro-4-ethoxy-1-nitrobenzene.
A second substitution would replace the remaining fluorine.
Finally, the nitro group would need to be removed or converted, for example, via reduction to an amine, diazotization, and subsequent removal.
A more direct route might start with 1,2,4-trifluorobenzene. The fluorine atoms activate each other for SNAr. The fluorine at C1 is ortho and para to the other two fluorines, making it a likely site for initial substitution. Controlling the reaction to achieve selective di-substitution at the C2 and C4 positions would be challenging and require careful optimization of conditions.
The regioselectivity of these reactions is paramount. The choice of starting material with a pre-defined substitution pattern is often the most effective strategy for controlling the final arrangement of the functional groups. nih.govrsc.org
Optimization of Reaction Conditions for Synthesis Efficiency
Maximizing the yield and purity of this compound requires careful optimization of all reaction parameters, from the choice of catalyst and solvent to the physical conditions of the reaction. researchgate.netresearchgate.netscielo.br
Temperature, Pressure, and Reaction Time Parameters
Temperature is a critical parameter that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through competing elimination reactions or decomposition. jk-sci.com For SNAr reactions, the required temperature depends on the activation of the aryl halide. Highly activated substrates may react at or slightly above room temperature, while less activated systems may require heating to 100-150°C. mdpi.com Ullmann reactions typically demand even higher temperatures. acs.org
Reaction pressure is generally not a significant variable for these syntheses unless a volatile reactant or solvent is used at a temperature above its boiling point, in which case a sealed reaction vessel would be necessary to maintain pressure.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. sigmaaldrich.comepa.govwikipedia.org Green chemistry focuses on the design of products and processes that minimize or eliminate the use and generation of hazardous substances. rroij.comnih.gov The following discussion explores how these principles can be integrated into the synthetic design for this compound.
A plausible synthetic approach to this compound involves the double etherification of 1-fluoro-2,4-dihydroxybenzene. The design of this synthesis can be significantly improved by adhering to the twelve principles of green chemistry. sigmaaldrich.comepa.gov
Key Green Chemistry Principles and Their Application:
Prevention of Waste: The primary goal is to design synthetic routes that generate minimal waste. acs.orgcbijournal.com This can be achieved by selecting reactions with high atom economy and yield, and by minimizing the use of auxiliary substances. The E-factor, which is the ratio of the mass of waste to the mass of product, is a useful metric for evaluating the waste generated in a process. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. cbijournal.com For the synthesis of this compound from 1-fluoro-2,4-dihydroxybenzene and an ethylating agent like diethyl sulfate, the reaction ideally incorporates the majority of the atoms from the reactants into the desired product. The choice of ethylating agent and base is critical for maximizing atom economy.
Less Hazardous Chemical Syntheses: This principle advocates for the use and generation of substances that possess little or no toxicity to human health and the environment. sigmaaldrich.comepa.gov In the synthesis of this compound, this would involve avoiding toxic ethylating agents and carcinogenic solvents like benzene, which could be replaced with safer alternatives like toluene or anisole. nih.gov
Safer Solvents and Auxiliaries: The use of auxiliary substances such as solvents and separation agents should be made unnecessary wherever possible and innocuous when used. rroij.comacs.org Traditional ether syntheses often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Green alternatives could include ionic liquids, supercritical fluids like CO2, or bio-based solvents such as 2-methyltetrahydrofuran (2-MeTHF). nih.gov The development of solid-state or solvent-free reaction conditions is another promising approach. rsc.org
Design for Energy Efficiency: Energy requirements should be minimized. acs.org Synthetic methods should be conducted at ambient temperature and pressure whenever possible. sigmaaldrich.com The use of catalysis can lower the activation energy of a reaction, thereby reducing the required energy input. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org Catalysts are used in small amounts and can carry out a single reaction many times, minimizing waste. epa.gov In the etherification to produce this compound, a phase-transfer catalyst could be employed to facilitate the reaction between the aqueous and organic phases, improving efficiency and reducing the need for harsh conditions.
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible. acs.org Such steps require additional reagents and generate waste. epa.gov A synthetic route that directly converts 1-fluoro-2,4-dihydroxybenzene to the target compound without the need for protecting the hydroxyl groups would be a greener approach. cbijournal.com
Comparative Analysis of Synthetic Routes:
The following interactive table provides a conceptual comparison between a traditional and a greener synthetic route for this compound based on green chemistry principles.
| Principle | Traditional Route | Greener Route |
| Ethylating Agent | Diethyl sulfate | Diethyl carbonate |
| Solvent | Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF) or solvent-free |
| Base | Sodium hydride (NaH) | Potassium carbonate (K2CO3) |
| Energy Input | Conventional heating (high temperature) | Microwave irradiation or catalytic reaction at lower temperature |
| Waste Products | Sodium sulfate, excess base, solvent waste | Ethanol, CO2, recyclable catalyst, less solvent waste |
| Atom Economy | Moderate | High |
Detailed Research Findings:
While specific research on the green synthesis of this compound is not extensively documented, related studies on the synthesis of fluorinated aromatic ethers provide valuable insights. For instance, nucleophilic aromatic substitution (NAS) reactions are a common method for forming aryl ethers. mdpi.com Research into greener NAS reactions has focused on the use of less hazardous solvents and catalytic systems to replace traditional high-boiling polar aprotic solvents. rsc.org
Furthermore, the development of solid-state fluorination techniques using reagents like potassium fluoride (KF) in the absence of toxic and high-boiling solvents presents a more environmentally friendly approach for synthesizing fluorinated aromatic compounds. rsc.org Such methodologies could potentially be adapted for the synthesis of precursors to this compound.
The use of copper-catalyzed fluorination has also been explored as a greener alternative for producing fluoroaromatics, potentially reducing the waste associated with conventional methods. researchgate.net While this may not be directly applicable to the final etherification step, it highlights the ongoing efforts to develop more sustainable methods for synthesizing fluorinated building blocks.
Mechanistic Investigations of 2,4 Diethoxy 1 Fluorobenzene Reactivity
Electrophilic Aromatic Substitution (EAS) Mechanisms
Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, involving the attack of an electrophile on the electron-rich π-system of the aromatic ring. uci.eduyoutube.com The reaction proceeds through a two-step mechanism: the initial attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, which is the rate-determining step. uci.eduyoutube.comorganicchemistrytutor.com Subsequently, a proton is lost to restore the stable aromatic system. youtube.com The substituents already present on the ring profoundly influence both the rate of reaction and the position of the incoming electrophile. pressbooks.pubchemistrytalk.org
The directing effect of a substituent determines the position (ortho, meta, or para) at which a new substituent will attach. pressbooks.pubchemistrytalk.org These effects are governed by the interplay of inductive and resonance effects.
Ethoxy Groups (-OEt): The two ethoxy groups are classified as strongly activating, ortho, para-directors. libretexts.org The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, this is significantly outweighed by its powerful electron-donating resonance effect (+M), where a lone pair of electrons on the oxygen is delocalized into the benzene ring. organicchemistrytutor.com This resonance donation substantially increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. organicchemistrytutor.compressbooks.pub Groups that donate electrons through resonance stabilize the sigma complex intermediate, especially when the electrophile adds at the ortho or para position. libretexts.org
Fluoro Substituent (-F): Halogens, including fluorine, are a unique class of substituents. They are considered deactivating groups yet are ortho, para-directors. pressbooks.publibretexts.org The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring and deactivates it towards electrophilic attack compared to benzene. wikipedia.org However, like the ethoxy groups, fluorine also possesses lone pairs that can be donated to the ring via resonance (+M). wikipedia.org Although this resonance effect is weaker than that of oxygen, it is sufficient to direct incoming electrophiles to the ortho and para positions by stabilizing the corresponding carbocation intermediates. organicchemistrytutor.comwikipedia.org For nitration, fluorine directs strongly to the para position. wikipedia.org
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
|---|---|---|---|---|
| -OEt (Ethoxy) | -I (Withdrawing) | +M (Strongly Donating) | Strongly Activating | Ortho, Para |
| -F (Fluoro) | -I (Strongly Withdrawing) | +M (Weakly Donating) | Weakly Deactivating | Ortho, Para |
Regioselectivity in EAS reactions is determined by the positions that are most electronically enriched and lead to the most stable carbocation intermediate. In this compound, the available positions for substitution are C3, C5, and C6.
The directing effects of the substituents are as follows:
C1-Fluoro group: Directs ortho (C2, C6) and para (C4).
C2-Ethoxy group: Directs ortho (C1, C3) and para (C5).
C4-Ethoxy group: Directs ortho (C3, C5) and para (C1).
The combined influence points overwhelmingly to positions C3 and C5 as the most favorable sites for electrophilic attack. Both positions are ortho to one ethoxy group and para to the other, receiving strong activation from both. Position C5 is also ortho to the fluorine atom. Position C3 is meta to the fluorine atom. Due to the powerful activating nature of the two ethoxy groups, substitution is highly favored at these positions. Studies on the nitration of 1,4-dialkoxybenzene derivatives have shown that the reaction mechanism can involve a single electron transfer (SET) process, which influences regioselectivity. nih.gov In the case of this compound, the high electron density makes the molecule susceptible to nitration, even under mild conditions. The precise ratio of C3 to C5 substitution would depend on subtle steric and electronic factors, but both would be expected as major products over the C6-substituted product.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While less common than EAS, nucleophilic aromatic substitution (SNAr) is an important reaction for aryl halides, particularly those with electron-withdrawing substituents. libretexts.org The generally accepted mechanism is a two-step addition-elimination process. nih.gov A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. nih.govmasterorganicchemistry.com
The efficiency of SNAr reactions is highly dependent on the substituents present on the aromatic ring. The reaction is favored by strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com
In this compound, the two ethoxy groups are strong electron-donating groups. For SNAr, these groups are deactivating. By pushing electron density into the ring, they increase the electron density at the reaction center, repelling the incoming nucleophile. Furthermore, they destabilize the negatively charged Meisenheimer complex, increasing the activation energy for the reaction. Therefore, traditional SNAr reactions on this compound are expected to be very inefficient. However, modern methods, such as organic photoredox catalysis, have enabled the nucleophilic defluorination of unactivated and even electron-rich fluoroarenes under mild conditions, opening pathways for reactions that are disfavored under classical conditions. nih.gov
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govbohrium.com These reactions typically involve an aryl halide or triflate as an electrophile. Due to the high strength of the C-F bond, aryl fluorides are generally the least reactive among aryl halides in these reactions.
However, significant progress has been made in developing catalytic systems capable of activating C-F bonds. Palladium-catalyzed cross-coupling reactions of perfluoro organic compounds have been developed, sometimes using additives like lithium iodide to promote the oxidative addition of the C-F bond to the metal center. mdpi.com Similarly, cobalt-catalyzed systems have been shown to cleave aliphatic C-F bonds for alkyl-alkyl cross-coupling. organic-chemistry.org
For this compound, participation in metal-catalyzed cross-coupling would be challenging but potentially feasible with a suitable catalyst system. The reaction would likely require specialized ligands and harsher conditions compared to the analogous aryl chlorides or bromides. The general mechanism would involve the oxidative addition of the C-F bond to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with an organometallic reagent (e.g., an organoboron or organozinc compound) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The electron-rich nature of the diethoxy-substituted ring could influence the oxidative addition step, adding another layer of complexity to the reaction.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Anisole (Methoxybenzene) |
| Benzene |
| Ethyl benzene |
| Fluorobenzene |
| Nitrobenzene |
| Toluene |
| m-xylene |
| 2,4,6-trinitrochlorobenzene |
| 2,4,6-trinitrophenol |
| 2,4-dinitrofluorobenzene |
| p-chloronitrobenzene |
| o-chloronitrobenzene |
| m-chloronitrobenzene |
| 1,2-dialkoxy-4,5-dinitrobenzene |
| 1,4-dialkoxybenzene |
Palladium-Catalyzed Transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these transformations can proceed via activation of the C-F bond, although this is generally more challenging than the activation of C-Cl, C-Br, or C-I bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. researchgate.net The generally accepted mechanism for the coupling of an aryl fluoride (B91410) involves a Pd(0)/Pd(II) catalytic cycle:
Oxidative Addition: A coordinatively unsaturated Pd(0) species undergoes oxidative addition into the C-F bond of this compound to form a Pd(II)-aryl-fluoride complex. This is often the rate-limiting step for fluoroarenes due to the high bond dissociation energy of the C-F bond.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the fluoride.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
While challenging, the Suzuki-Miyaura coupling of fluorinated arenes has been achieved, often requiring specialized ligands and conditions to facilitate the difficult oxidative addition step. rsc.orgnih.gov
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine. nih.govchemrxiv.org The mechanism is similar to the Suzuki-Miyaura coupling:
Oxidative Addition: A Pd(0) catalyst inserts into the C-F bond of this compound.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form an amido ligand.
Reductive Elimination: The aryl group and the amido group couple to form the desired arylamine product and regenerate the Pd(0) catalyst. nih.gov
For aryl fluorides, this reaction can be particularly demanding, often requiring strong bases and specialized, bulky electron-rich phosphine ligands to promote the catalytic cycle. dntb.gov.uanih.gov
| Coupling Reaction | Key Mechanistic Steps | Catalyst System Example |
| Suzuki-Miyaura | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(OAc)₂, SPhos, K₃PO₄ |
| Buchwald-Hartwig | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Pd₂(dba)₃, RuPhos, NaOtBu |
Nickel-Catalyzed Processes
Nickel catalysts offer a promising alternative to palladium for the cross-coupling of aryl fluorides, often due to their lower cost and unique reactivity. Nickel can facilitate the activation of the strong C-F bond, sometimes under milder conditions than palladium. nih.govsemanticscholar.org
The mechanism for nickel-catalyzed cross-coupling reactions generally follows a similar catalytic cycle to palladium:
Oxidative Addition: A Ni(0) species, often stabilized by phosphine or N-heterocyclic carbene (NHC) ligands, oxidatively adds to the C-F bond of this compound to form a Ni(II) intermediate.
Transmetalation: An organometallic coupling partner (e.g., from an organozinc or organoboron reagent) transfers its organic moiety to the nickel center.
Reductive Elimination: The two organic partners on the nickel complex couple, forming the product and regenerating the Ni(0) catalyst.
A key feature of some nickel-catalyzed reactions with fluoroarenes is the proposed formation of nickelacyclopropane intermediates, which can lead to β-fluoride elimination, facilitating C-F bond activation under mild conditions. nih.govresearchgate.net
| Catalyst | Ligand Example | Coupling Partner | Mechanistic Feature |
| Ni(COD)₂ | PCy₃ | Arylboronic Acid | C-F bond activation |
| NiCl₂ | Pybox | Alkylzinc Reagent | Alkyl-alkyl coupling |
Other Transition Metal-Mediated Couplings
Besides palladium and nickel, other transition metals like copper and rhodium can also mediate coupling reactions involving fluoroarenes.
Copper-Catalyzed Couplings: Copper-based systems are known for their utility in Ullmann-type reactions and have been explored for the cross-coupling of aryl fluorides. semanticscholar.orgelsevierpure.comacs.org These reactions can proceed through various mechanisms, including those involving Cu(I)/Cu(III) catalytic cycles. The presence of directing groups on the aryl fluoride can facilitate the reaction by coordinating to the copper center and promoting oxidative addition. nih.gov
Rhodium-Catalyzed Reactions: Rhodium complexes have shown unique reactivity with fluoroarenes. For instance, rhodium catalysts can selectively cleave a C-F bond adjacent to an existing C-H bond in a process known as hydrodefluorination. acs.orgthieme-connect.com This reactivity is driven by the formation of rhodium-hydride species that can interact with the fluoroarene. Rhodium has also been used for the cis-selective hydrogenation of fluoroarenes to access fluorinated cycloalkanes. researchgate.net
C-H Functionalization Strategies
Directly converting C-H bonds into new functional groups is a highly atom-economical approach in organic synthesis. For this compound, the substituents play a crucial role in directing where these functionalizations occur.
Transition Metal-Catalyzed ortho-Fluorine-Directed C-H Activation
The fluorine atom is a known, albeit weak, directing group for C-H activation. elsevierpure.comacs.org In this compound, the fluorine atom can direct a transition metal catalyst to activate the C-H bond at the C5 position. This ortho-directing effect is attributed to several factors:
Electronic Effects: The high electronegativity of fluorine increases the acidity of the ortho-C-H bonds, making them more susceptible to deprotonation by the metal complex.
Thermodynamic Stability: The formation of a metal-carbon bond ortho to a fluorine substituent is often thermodynamically more favorable. nih.gov
Kinetic Factors: The reaction pathway leading to the ortho-metalated intermediate can be kinetically preferred. nih.gov
The mechanism often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a basic ligand on the metal center. This strategy allows for the introduction of various functional groups, such as aryl, alkyl, or silyl groups, at the C5 position. acs.orgnih.gov
| Catalyst System | Activated Position | Mechanistic Pathway | Key Factor |
| [Ir(cod)OMe]₂/dtbpy | C5 | Concerted Metalation-Deprotonation (CMD) | Fluorine as directing group |
| [Cp*Rh(PMe₃)] | C5 | Oxidative Addition | Thermodynamic preference |
Remote C-H Functionalization Approaches
Functionalizing the C-H bonds at the C3 or C6 positions of this compound is more challenging as they are remote from the directing influence of the fluorine atom. Achieving such transformations typically requires more sophisticated strategies.
One approach is the use of a "U-shaped" template or a removable directing group that is covalently attached to the molecule. researchgate.net This directing group is designed to position the metal catalyst over the desired remote C-H bond, enabling its activation.
Another strategy involves a "norbornene relay" or "Catellani-type" reaction. In this process, the catalyst first activates the ortho C-H bond (directed by fluorine), followed by insertion of a norbornene molecule. This intermediate then undergoes a second, intramolecular C-H activation at the remote meta position (C3 or C6), ultimately leading to functionalization at that site. nih.govnih.gov This reverses the conventional site selectivity. rsc.org
Reactions Involving the Ethoxy Moieties
The two ethoxy groups in this compound are also reactive sites.
Ether Cleavage: Aryl ethers can be cleaved to the corresponding phenols using strong acids or Lewis acids. Common reagents for this transformation include boron tribromide (BBr₃) and hydroiodic acid (HI). researchgate.netsci-hub.st The mechanism with BBr₃ involves the formation of an initial Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by nucleophilic attack of a bromide ion on the ethyl group, leading to the cleavage of the C-O bond. thieme-connect.comrsc.orgnih.gov Depending on the stoichiometry, one or both ethoxy groups could be cleaved to yield the corresponding phenols.
Oxidation: The benzylic C-H bonds of the ethoxy groups (the -O-CH₂-CH₃) are susceptible to oxidation, although this is less common than the oxidation of alkyl chains directly attached to the aromatic ring. researchgate.netnih.gov Under strong oxidative conditions, it is possible to cleave the ether and oxidize the aromatic ring itself, though this is often a complex and less controlled reaction.
| Reaction Type | Reagent | Product(s) | Mechanism |
| Ether Cleavage | BBr₃ | 4-Ethoxy-2-fluorophenol (B3089636) and/or 5-Fluororesorcinol | Lewis acid activation, Nucleophilic attack |
| Ether Cleavage | HI (excess) | 5-Fluororesorcinol, Ethyl iodide | Protonation, Sₙ2 attack |
Cleavage Reactions and Derivatives
The ether linkages of the two ethoxy groups in this compound are susceptible to cleavage under specific conditions, leading to the formation of hydroxylated derivatives. A common method for the cleavage of aryl ethers is treatment with strong Lewis acids, such as boron tribromide (BBr₃).
The mechanism of BBr₃-mediated ether cleavage in aryl methyl ethers, which serves as a model for the ethoxy groups in the title compound, is thought to proceed through the formation of an initial adduct between the ether oxygen and the Lewis acidic boron atom. This is followed by a nucleophilic attack of a bromide ion on the ethyl group, leading to the cleavage of the carbon-oxygen bond. This process can occur sequentially for both ethoxy groups, potentially yielding mono- or di-hydroxylated fluorobenzene derivatives. The selectivity of the cleavage (i.e., which ethoxy group is cleaved first) would be influenced by steric and electronic factors.
The resulting fluorinated phenols are valuable synthetic intermediates. For instance, the hydroxyl group can be further functionalized to introduce a variety of other groups, expanding the range of accessible derivatives.
| Reagent | Product(s) | Reaction Type |
| Boron tribromide (BBr₃) | 4-Ethoxy-2-fluorophenol, 2-Ethoxy-4-fluorophenol, 1-Fluoro-2,4-benzenediol | Ether Cleavage |
| Strong Protic Acids (e.g., HBr, HI) | 4-Ethoxy-2-fluorophenol, 2-Ethoxy-4-fluorophenol, 1-Fluoro-2,4-benzenediol | Ether Cleavage |
Functional Group Interconversions
The functional groups of this compound can be interconverted to introduce new functionalities and synthesize a diverse array of derivatives.
One key transformation is the conversion of the ethoxy groups into other functional groups. Following cleavage to the corresponding phenols, the hydroxyl groups can be transformed into triflates, which are excellent leaving groups for nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at these positions.
The fluorine atom, typically a poor leaving group in nucleophilic aromatic substitution (SNA) unless the ring is activated by strong electron-withdrawing groups, can be replaced under certain conditions. For instance, in polyfluoroarenes, nucleophilic substitution of a fluorine atom is a known process. nih.gov While the two ethoxy groups are electron-donating, their combined effect might not be sufficient to facilitate facile nucleophilic substitution of the fluorine atom under standard conditions. However, under forcing conditions or with specialized catalytic systems, this transformation might be achievable.
Conversely, the synthesis of fluoroarenes from phenols is a well-established functional group interconversion. nih.govchemicalbook.com This suggests that if one of the ethoxy groups were to be cleaved to a hydroxyl group, it could potentially be converted back to a fluorine atom, or a different halogen, through appropriate reagents.
| Starting Group | Reagent(s) | Product Group | Reaction Type |
| Ethoxy (-OEt) | BBr₃ then H₂O | Hydroxyl (-OH) | Ether Cleavage |
| Hydroxyl (-OH) | Tf₂O, Pyridine | Triflate (-OTf) | Esterification |
| Fluoro (-F) | Strong Nucleophile (activated ring) | Varies | Nucleophilic Aromatic Substitution |
| Phenol (B47542) (-OH) | Deoxyfluorination Reagent | Fluoro (-F) | Deoxyfluorination nih.govchemicalbook.com |
Radical Pathways and Their Mechanistic Implications
While ionic reactions are more common for this compound, the potential for radical-mediated reactions exists, particularly involving the ethyl groups of the ethoxy substituents. Free-radical halogenation is a characteristic reaction of alkyl-substituted aromatic compounds. nih.gov
Under UV light or in the presence of a radical initiator, reagents like N-bromosuccinimide (NBS) can be used for the selective bromination of the benzylic-like positions of the ethyl groups. libretexts.orgyoutube.com The mechanism proceeds via a free-radical chain reaction. The reaction is initiated by the homolytic cleavage of the bromine source to generate bromine radicals. These radicals then abstract a hydrogen atom from one of the ethyl groups, preferentially from the carbon adjacent to the oxygen (the α-position), to form a resonance-stabilized radical intermediate. This radical then reacts with a bromine molecule to yield the brominated product and another bromine radical, which propagates the chain.
The photochemical stability of fluorinated aromatic ethers is an area of interest. rsc.orgacs.org While the aromatic ring itself is generally robust, the presence of the ethoxy groups provides sites for potential photochemical degradation or transformation under certain conditions. Studies on the photolysis of fluorinated pesticides containing aryl ether moieties indicate that cleavage of the ether linkage can be a degradation pathway. acs.org
The mechanistic implications of these radical pathways are significant as they offer alternative routes to functionalize the molecule without directly involving the aromatic ring, leading to a different set of derivatives compared to ionic reactions.
| Reaction | Reagent(s) | Potential Product(s) | Mechanistic Pathway |
| Radical Bromination | N-Bromosuccinimide (NBS), Light/Initiator | 1-(1-Bromoethoxy)-2-ethoxy-4-fluorobenzene, 2-(1-Bromoethoxy)-1-ethoxy-4-fluorobenzene | Free-Radical Chain Reaction |
| Photolysis | UV Light | Cleavage products (e.g., fluorophenols, acetaldehyde) | Photochemically Induced Radical Reactions |
Advanced Spectroscopic and Structural Elucidation of 2,4 Diethoxy 1 Fluorobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 2,4-Diethoxy-1-fluorobenzene, providing detailed information about the proton, carbon, and fluorine environments within the molecule.
High-Resolution ¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound displays distinct signals for both the aromatic and the aliphatic ethoxy protons. The aromatic region shows a complex pattern due to spin-spin coupling between the protons and with the fluorine atom. The protons on the two ethoxy groups give rise to a triplet and a quartet, characteristic of an ethyl group, with their chemical shifts influenced by the shielding effect of the adjacent oxygen atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 6.55 - 6.65 | Doublet of doublets (dd) | J(H3-F) ≈ 10-12 Hz, J(H3-H5) ≈ 2-3 Hz |
| H-5 | 6.60 - 6.70 | Doublet of doublets (dd) | J(H5-H6) ≈ 8-9 Hz, J(H5-H3) ≈ 2-3 Hz |
| H-6 | 7.00 - 7.10 | Doublet of doublets (dd) | J(H6-H5) ≈ 8-9 Hz, J(H6-F) ≈ 5-7 Hz |
| O-CH₂ (C4) | 4.00 - 4.10 | Quartet (q) | J ≈ 7.0 Hz |
| O-CH₂ (C2) | 4.05 - 4.15 | Quartet (q) | J ≈ 7.0 Hz |
| CH₃ (C4) | 1.35 - 1.45 | Triplet (t) | J ≈ 7.0 Hz |
| CH₃ (C2) | 1.40 - 1.50 | Triplet (t) | J ≈ 7.0 Hz |
¹³C NMR for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides confirmation of the carbon framework. The spectrum will show ten distinct signals, corresponding to the six aromatic carbons and the four carbons of the two ethoxy groups. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atom directly bonded to fluorine (C-1) exhibits a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. Other aromatic carbons also show smaller C-F couplings.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |
|---|---|---|
| C-1 | 158 - 162 | ¹JCF ≈ 240-250 Hz |
| C-2 | 148 - 152 | ²JCF ≈ 12-15 Hz |
| C-3 | 100 - 104 | ³JCF ≈ 7-9 Hz |
| C-4 | 155 - 159 | ³JCF ≈ 2-4 Hz |
| C-5 | 105 - 109 | ⁴JCF ≈ 1-2 Hz |
| C-6 | 115 - 119 | ²JCF ≈ 20-25 Hz |
| O-CH₂ (C2) | 64 - 66 | - |
| O-CH₂ (C4) | 63 - 65 | - |
| CH₃ (C2) | 14 - 16 | - |
| CH₃ (C4) | 14 - 16 | - |
¹⁹F NMR for Fluorine Chemical Shift Analysis
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.org In this compound, a single signal is expected. The chemical shift is influenced by the electron-donating ethoxy groups. alfa-chemistry.com The signal will appear as a multiplet due to coupling with the ortho (H-6) and meta (H-3) protons. The chemical shifts for organofluorine compounds typically range from -50 to -220 ppm. wikipedia.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. huji.ac.il
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. libretexts.orgwikipedia.org For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 and H-6) and between the methylene (CH₂) and methyl (CH₃) protons within each ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H-3 to C-3, H-5 to C-5, H-6 to C-6, and the protons of the ethoxy groups to their respective carbons).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) ¹H-¹³C correlations. This is particularly useful for establishing the connectivity between different parts of the molecule. For instance, HMBC would show correlations from the methylene protons of the ethoxy group at C-2 to the aromatic carbons C-1, C-2, and C-3. Similarly, the methylene protons at C-4 would show correlations to C-3, C-4, and C-5, confirming the positions of the ethoxy substituents on the benzene (B151609) ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 3000 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| 1600 - 1585 | C=C stretch (in-ring) | Aromatic Ring |
| 1500 - 1400 | C=C stretch (in-ring) | Aromatic Ring |
| 1300 - 1200 | C-O stretch (asymmetric) | Aryl Ether (Ar-O-C) spectroscopyonline.com |
| 1140 - 1070 | C-O stretch (asymmetric) | Alkyl Ether (C-O-C) spectroscopyonline.com |
| 1400 - 1000 | C-F stretch | Aryl Fluoride (B91410) |
| 900 - 675 | C-H bend (out-of-plane) | Aromatic C-H |
The spectrum would clearly show C-H stretching vibrations for both aromatic and aliphatic protons. libretexts.org The presence of the aromatic ring is confirmed by the C=C in-ring stretching bands. uomustansiriyah.edu.iq Crucially, strong absorption bands corresponding to the asymmetric C-O-C stretching of the aryl and alkyl ether linkages would be prominent. spectroscopyonline.comudel.edu A strong band in the 1400-1000 cm⁻¹ region would also indicate the C-F bond vibration. s-a-s.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern. For this compound (C₁₀H₁₃FO₂), the molecular weight is 184.21 g/mol .
The mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 184. The fragmentation is typically dominated by cleavages related to the stable aromatic ring and the ethoxy substituents. libretexts.org
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 184 | [C₁₀H₁₃FO₂]⁺ | Molecular Ion (M⁺) |
| 156 | [C₈H₉FO]⁺ | Loss of ethylene (C₂H₄) from an ethoxy group |
| 155 | [C₈H₈FO]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 128 | [C₆H₅FO]⁺ | Loss of two ethylene molecules (2 x C₂H₄) |
| 127 | [C₆H₄FO]⁺ | Loss of an ethyl radical and ethylene |
Common fragmentation pathways for ethers include the loss of an alkyl radical or an alkene molecule. chemguide.co.uk Therefore, initial fragmentation would likely involve the loss of an ethyl radical (•C₂H₅, 29 Da) to give a peak at m/z 155, or the loss of an ethylene molecule (C₂H₄, 28 Da) via a rearrangement, resulting in a peak at m/z 156. Subsequent losses from the second ethoxy group would lead to further fragmentation. whitman.edu The stability of the aromatic ring means that the fragment containing the ring will be relatively abundant. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* (pi to pi star) transitions associated with the delocalized π-electron system of the benzene ring. Benzene itself exhibits two primary absorption bands: a very strong band around 200 nm and a weaker, vibrationally structured band near 254 nm. msu.edu These correspond to electronic transitions to different excited states of the benzene ring.
The presence of substituents on the benzene ring alters the electronic energy levels and, consequently, the absorption spectrum. Substituents can cause a shift in the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift). They can also affect the intensity of the absorption.
In this compound, both the ethoxy (-OCH₂CH₃) and fluoro (-F) groups act as auxochromes, which are groups that modify the light-absorbing properties of a chromophore.
Ethoxy Groups: As oxygen-containing substituents with lone pairs of electrons, ethoxy groups are strong auxochromes. They can donate electron density to the benzene ring through resonance (+R effect). This increased electron delocalization reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com Consequently, less energy is required for the π → π* transition, resulting in a significant bathochromic shift of the primary and secondary absorption bands to longer wavelengths compared to unsubstituted benzene. up.ac.za
Fluoro Group: The fluorine atom has two opposing effects: it is highly electronegative and withdraws electron density through the sigma bonds (an inductive or -I effect), but it also possesses lone pairs that can be donated to the ring via resonance (+R effect). stackexchange.com For fluorine, the +R effect is generally weaker than its strong -I effect, but it is the resonance effect that primarily influences the π → π* transitions. The overlap between the carbon 2p and fluorine 2p orbitals allows for some delocalization, which tends to cause a slight bathochromic shift relative to benzene. stackexchange.comresearchgate.net
When combined, the two strongly electron-donating ethoxy groups are expected to dominate the spectral characteristics of this compound. Their cumulative effect would lead to a pronounced bathochromic shift, moving the absorption maxima to significantly longer wavelengths than those of benzene or monofluorobenzene. The resulting UV-Vis spectrum would be expected to show a primary absorption band well above 220 nm and a secondary band shifted towards the 270-290 nm region, with increased intensity.
| Transition Type | Expected Wavelength Region (nm) | Contributing Factors |
| π → π* (Primary) | ~220 - 250 | Strong electron donation from two ethoxy groups significantly lowers the HOMO-LUMO gap. |
| π → π* (Secondary) | ~270 - 290 | Resonance effects from all substituents shift the benzene secondary band to longer wavelengths. |
X-ray Crystallography for Solid-State Structure Determination
The molecular structure is defined by a planar hexagonal benzene ring substituted with a fluorine atom and two ethoxy groups. The geometry of the benzene ring itself is expected to show minor deviations from perfect hexagonal symmetry due to the electronic influence of the different substituents.
The internal geometry of the molecule can be characterized by specific bond lengths, angles, and dihedral angles. The values presented below are typical and derived from crystallographic data of analogous substituted benzene derivatives.
Bond Lengths: The carbon-carbon bonds within the aromatic ring are expected to have lengths intermediate between a typical C-C single bond (~1.54 Å) and a C=C double bond (~1.34 Å), consistent with the delocalized π-electron system. docbrown.info The C-F and C-O bond lengths will be influenced by the electronegativity of the atoms and their interaction with the aromatic ring.
| Bond | Expected Length (Å) | Notes |
| C-C (aromatic) | 1.38 - 1.40 | Intermediate between single and double bond length. docbrown.info |
| C-F | 1.34 - 1.36 | Shorter and stronger due to fluorine's high electronegativity. |
| C-O (aromatic) | 1.36 - 1.38 | Shorter than a typical C-O single bond due to resonance. |
| O-C (ethyl) | 1.42 - 1.44 | Typical sp²-O to sp³-C single bond. |
| C-C (ethyl) | 1.50 - 1.53 | Typical sp³-C to sp³-C single bond. |
| C-H (aromatic) | 0.93 - 0.98 | Standard aromatic C-H bond length. |
| C-H (ethyl) | 0.96 - 0.99 | Standard aliphatic C-H bond length. |
Bond Angles: The bond angles within the benzene ring are expected to be close to the ideal 120° for sp² hybridized carbon atoms. The external angles will deviate slightly to accommodate the steric and electronic requirements of the substituents. The geometry around the oxygen atoms of the ethoxy groups is expected to be bent, similar to water, with a C-O-C angle slightly larger than the tetrahedral angle of 109.5°.
| Angle | Expected Value (°) | Notes |
| C-C-C (ring) | 118 - 122 | Near ideal 120° for a hexagonal ring. |
| C-C-F | 118 - 120 | Influenced by the fluorine substituent. |
| C-C-O | 117 - 123 | Can vary due to steric interaction with adjacent groups. |
| C-O-C | 115 - 119 | Larger than 109.5° due to steric repulsion of the phenyl and ethyl groups. |
| O-C-C (ethyl) | 107 - 110 | Close to the ideal tetrahedral angle. |
Dihedral Angles: Dihedral angles describe the rotation around bonds. A key feature in this compound would be the orientation of the two ethoxy groups relative to the plane of the benzene ring. Due to steric hindrance and electronic effects, the C(aromatic)-C(aromatic)-O-C(ethyl) dihedral angles would likely indicate that the ethyl groups are not perfectly coplanar with the ring, but are twisted out of the plane to minimize repulsion.
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. ias.ac.inmdpi.comsemanticscholar.org For this compound, the packing would be a complex interplay of several forces.
Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative fluorine and oxygen atoms. These permanent dipoles would encourage an antiparallel arrangement of molecules in the crystal lattice to maximize electrostatic attraction.
Weak Hydrogen Bonds: While lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in weaker C-H···O and C-H···F hydrogen bonds. rsc.orgmdpi.com The electron-rich oxygen and fluorine atoms can act as acceptors for hydrogen atoms from the aromatic rings or ethyl groups of neighboring molecules. acs.orgiucr.org These interactions, though individually weak, are numerous and can collectively play a significant role in directing the crystal packing. acs.orgresearchgate.net
π–π Stacking: Aromatic rings often pack in a way that allows for favorable π–π interactions. This can involve either a face-to-face or an offset (parallel-displaced) stacking arrangement of the benzene rings, contributing to the stability of the crystal structure.
The combination of these interactions would likely result in a densely packed structure where molecules are organized into layers or herringbone motifs, maximizing attractive forces and minimizing repulsion to achieve the most stable crystalline form.
Computational Chemistry and Theoretical Characterization of 2,4 Diethoxy 1 Fluorobenzene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. DFT methods balance computational cost and accuracy, making them suitable for calculating the electronic structure, molecular orbitals, and electrostatic potential of molecules like 2,4-diethoxy-1-fluorobenzene. Functionals such as B3LYP paired with a basis set like 6-311+G(d,p) are commonly used to derive optimized geometries and electronic properties. acs.orgiucr.org
Electronic Structure Elucidation
DFT calculations can determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy conformation. This process, known as geometry optimization, provides key data on bond lengths, bond angles, and dihedral angles.
For this compound, the calculations would reveal the precise orientation of the two ethoxy groups relative to the benzene (B151609) ring and the fluorine atom. The C-F bond length is expected to be consistent with that of other fluorinated aromatic compounds. The C-O bonds of the ethoxy groups will have lengths indicative of partial double bond character due to resonance with the aromatic ring. The planarity of the benzene ring itself will be maintained, though slight distortions may occur due to substituent-induced stress.
Hypothetical Optimized Geometric Parameters for this compound This table is a representation of expected values based on DFT calculations of similar molecules.
| Parameter | Atom Pair/Trio | Expected Value |
| Bond Length | C-F | ~1.36 Å |
| C-O (at C2) | ~1.37 Å | |
| C-O (at C4) | ~1.37 Å | |
| C-C (aromatic) | 1.39 - 1.40 Å | |
| Bond Angle | C-C-F | ~119° |
| C-C-O (at C2) | ~118° | |
| C-C-O (at C4) | ~122° | |
| C-O-C (ethoxy) | ~118° |
Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.govwuxibiology.com
In this compound, the electron-donating ethoxy groups will raise the energy of the HOMO, making the molecule more nucleophilic and prone to react with electrophiles. The fluorine atom, being highly electronegative, will have a more pronounced effect on lowering the energy of the LUMO. The HOMO is expected to be delocalized across the benzene ring and the oxygen atoms of the ethoxy groups, while the LUMO will also be distributed over the aromatic system.
Hypothetical Frontier Orbital Energies for this compound This table is a representation of expected values based on DFT calculations.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | ~ -5.8 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO | ~ -0.5 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Correlates with chemical reactivity and stability |
Electrostatic Potential Surface (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing insights into its reactive sites. nih.gov The map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas with near-neutral potential. researchgate.net
For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the ethoxy groups due to their lone pairs of electrons. The aromatic ring itself would also exhibit negative potential, particularly at the positions ortho and para to the strongly activating ethoxy groups. The fluorine atom, despite its high electronegativity, also contributes to the negative potential on the ring through resonance. The hydrogen atoms of the ethoxy groups and the aromatic ring would show regions of positive potential (blueish). uwosh.eduwolfram.com
Prediction of Reactivity and Regioselectivity
Computational methods are instrumental in predicting how a molecule will react and at which specific positions. This is particularly relevant for electrophilic aromatic substitution, a key reaction class for benzene derivatives.
Transition State Modeling for Reaction Pathways
To predict the outcome of a chemical reaction, chemists can computationally model the entire reaction pathway, including reactants, products, and the high-energy transition state that connects them. masterorganicchemistry.com The energy required to reach this transition state is the activation energy, which determines the reaction rate.
For electrophilic aromatic substitution on this compound, DFT calculations can be used to model the transition states for electrophilic attack at each of the available positions on the ring (C3, C5, C6). By comparing the calculated activation energies, the most favorable reaction pathway can be identified. The position with the lowest activation energy will correspond to the major product. This modeling involves locating a first-order saddle point on the potential energy surface, which represents the structure of the transition state.
Hypothetical Activation Energies for Electrophilic Bromination This table represents expected relative energies for substitution at different positions.
| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |
| C3 | +2.5 | Minor Product |
| C5 | 0 (Reference) | Major Product |
| C6 | +1.8 | Minor Product |
Substituent Effects on Aromatic Reactivity
The reactivity and regioselectivity (the directing effect) of electrophilic aromatic substitution are governed by the electronic properties of the substituents already on the ring. lumenlearning.comlibretexts.org
Ethoxy Groups (-OCH2CH3): These are strong activating groups because the oxygen atom donates electron density to the ring via resonance. This donation stabilizes the carbocation intermediate formed during the reaction. libretexts.org They are ortho- and para-directors. ucalgary.ca
In this compound, the two ethoxy groups are powerful activating, ortho-, para-directing groups, while the fluorine is a deactivating, ortho-, para-director. The combined effect is a strongly activated ring. The directing effects are as follows:
The -F at C1 directs to C2 (occupied) and C6.
The -OEt at C2 directs to C1 (occupied), C3, and C5.
The -OEt at C4 directs to C3 and C5.
The directing effects reinforce each other, strongly favoring substitution at the C5 and C3 positions. Due to steric hindrance from the adjacent ethoxy group at C4, the C5 position is predicted to be the most nucleophilic and the primary site of electrophilic attack. The C3 position would be the second most likely site, while the C6 position is less favored due to being ortho to the deactivating fluorine atom and having less reinforcement from the ethoxy groups.
Advanced Applications in Organic Synthesis and Materials Science
2,4-Diethoxy-1-fluorobenzene as a Versatile Synthetic Intermediate
The strategic placement of substituents on the benzene (B151609) ring of this compound makes it an attractive starting material for the construction of more elaborate molecular architectures. The electron-donating ethoxy groups activate the aromatic ring towards electrophilic substitution, while the fluorine atom can participate in nucleophilic aromatic substitution reactions, offering orthogonal reactivity.
Building Block for Complex Polyaromatic Systems
While direct applications of this compound in the synthesis of complex polyaromatic hydrocarbons (PAHs) are not extensively documented in dedicated studies, its structural motifs are relevant to the construction of larger aromatic systems. Fluorine-containing PAHs are of significant interest in materials science for their potential use as n-type semiconductors in electronic devices. nih.gov The synthesis of such systems often involves the intramolecular photocyclization of stilbene derivatives, a method known as the Mallory reaction, to build the polycyclic framework. nih.gov
Derivatives of this compound can be envisioned as precursors to stilbene-like molecules that, upon cyclization, would yield functionalized polyaromatic systems. The ethoxy groups can be further modified or used to tune the electronic properties and solubility of the resulting PAHs.
Precursor for Advanced Functional Materials
The chemical reactivity of this compound and its derivatives makes them valuable precursors for a range of advanced functional materials. The fluorine atom, in particular, can be displaced through nucleophilic aromatic substitution (SNAr) reactions to form polymers and other materials.
Fluorinated poly(aryl ether)s and poly(aryl thioether)s are classes of high-performance polymers known for their excellent thermal stability, chemical resistance, and desirable dielectric properties. The synthesis of these polymers often involves the reaction of a bisphenol or dithiol with an activated dihaloarene. While not specifically detailing the use of this compound, the principles of SNAr polymerization are well-established. beilstein-journals.orgnih.gov By analogy, difunctionalized derivatives of this compound could serve as monomers in polycondensation reactions to produce novel fluorinated polymers with tailored properties imparted by the diethoxy substitution.
Derivatization for Novel Compounds
The reactivity of the aromatic ring in this compound allows for the introduction of various functional groups, leading to the synthesis of a diverse range of novel compounds.
Introduction of Additional Halogens (e.g., Bromination)
Electrophilic aromatic substitution reactions, such as bromination, can be used to introduce additional halogen atoms onto the this compound ring. The regioselectivity of such reactions is dictated by the directing effects of the existing substituents. The two ethoxy groups are strongly activating and ortho-, para-directing, while the fluorine atom is a deactivating ortho-, para-director.
In the case of this compound, the positions ortho and para to the activating ethoxy groups are the most likely sites for electrophilic attack. Given that the para position to the 2-ethoxy group is occupied by the 4-ethoxy group, and vice versa, the primary sites for bromination would be at the 3- and 5-positions, which are ortho to the ethoxy groups. The steric hindrance from the adjacent ethoxy group might influence the distribution of the isomeric products. Studies on the bromination of structurally similar compounds, such as 1,4-dimethoxy-2,3-dimethylbenzene, have shown that the reaction conditions can be tuned to achieve regioselectivity. researchgate.netresearchgate.net
Table 1: Predicted Regioselectivity of Bromination of this compound
| Substituent | Position | Directing Effect | Predicted Major Product(s) |
|---|---|---|---|
| -F | 1 | Ortho, Para | 3-Bromo-2,4-diethoxy-1-fluorobenzene, 5-Bromo-2,4-diethoxy-1-fluorobenzene |
| -OEt | 2 | Ortho, Para | 3-Bromo-2,4-diethoxy-1-fluorobenzene, 5-Bromo-2,4-diethoxy-1-fluorobenzene |
Synthesis of Nitro-Derivatives
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, and the introduction of a nitro group onto the this compound ring can serve as a key step in the synthesis of more complex molecules. The nitro group is a strong electron-withdrawing group and can activate the ring for nucleophilic aromatic substitution or be reduced to an amino group, opening up further synthetic possibilities.
The directing effects of the substituents on this compound will also govern the regioselectivity of nitration. A study on the nitration of the analogous compound, 2-fluoro-1,4-dimethoxybenzene, demonstrated that the reaction with nitric acid selectively yielded 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield. mdpi.com This suggests that the nitration of this compound would likely proceed at the 5-position, which is para to the fluorine atom and ortho to the 4-ethoxy group.
Table 2: Nitration of a Structurally Similar Compound
| Starting Material | Reagents | Product | Yield | Reference |
|---|
Formation of Poly-substituted Aryl Ethers
The fluorine atom in this compound can be susceptible to nucleophilic aromatic substitution, particularly if the ring is further activated with electron-withdrawing groups, such as a nitro group introduced in a previous step. This reaction provides a route to the synthesis of poly-substituted aryl ethers.
The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine), followed by the departure of the leaving group. The presence of electron-withdrawing groups ortho or para to the fluorine atom stabilizes the intermediate Meisenheimer complex, facilitating the reaction. nih.gov Therefore, a nitro-derivative of this compound would be an excellent substrate for reaction with various alkoxides or phenoxides to generate highly substituted aryl ethers. These complex ethers can be valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.
Radiochemical Synthesis Applications
Radiochemical synthesis involves the incorporation of a radionuclide, such as fluorine-18 ([¹⁸F]), into a molecule to create a radiotracer for imaging techniques like Positron Emission Tomography (PET). The introduction of [¹⁸F] into aromatic rings is a critical process in the development of many radiopharmaceuticals.
Precursor for [¹⁸F]-Labeling in Radiopharmaceuticals
Fluorinated aromatic compounds are pivotal as precursors for [¹⁸F]-labeling. The general strategy involves the nucleophilic substitution of a leaving group on the aromatic ring with the [¹⁸F]fluoride ion. For a molecule like this compound to be utilized as a precursor, it would typically first be modified to include a suitable leaving group, such as a nitro group or a trimethylammonium salt, at a position activated for nucleophilic aromatic substitution (SNAг). The electron-donating nature of the ethoxy groups in this compound would generally disfavor direct nucleophilic substitution of the existing fluorine atom.
A hypothetical pathway could involve the nitration of this compound to introduce a nitro group, which would activate the ring for a subsequent nucleophilic attack by [¹⁸F]fluoride, displacing the nitro group. The efficiency of such a reaction would depend on the regioselectivity of the nitration and the activation provided by the nitro group.
Strategies for No-Carrier-Added Radiosynthesis
No-carrier-added (NCA) radiosynthesis is crucial for achieving high specific activity in radiopharmaceuticals, which is essential for sensitive imaging and minimizing pharmacological effects. NCA methods aim to incorporate the radionuclide without the addition of a stable isotopic carrier.
For fluorinated precursors, NCA [¹⁸F]-labeling is typically achieved using cyclotron-produced [¹⁸F]fluoride. The synthesis of NCA radiotracers requires highly efficient radiolabeling reactions to maximize the incorporation of the limited amount of radionuclide. Strategies often involve the use of highly activated precursors and optimized reaction conditions, such as elevated temperatures and the use of phase-transfer catalysts like Kryptofix 2.2.2. While specific protocols for this compound are not established, any potential application in NCA radiosynthesis would necessitate its conversion into a highly reactive precursor suitable for efficient [¹⁸F]fluoride incorporation.
Applications in Agrochemical and Dye Synthesis
The introduction of fluorine atoms into organic molecules can significantly alter their biological and physical properties, a strategy widely employed in the development of agrochemicals and dyes.
Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered binding affinities to biological targets, making them valuable in the design of herbicides, insecticides, and fungicides. While there is no direct evidence of this compound's use in commercial agrochemicals, its structural motifs—a fluorinated benzene ring with alkoxy substituents—are present in some active ingredients. A plausible, though speculative, application could involve its use as a building block. For instance, the aniline derivative, 2,4-diethoxyaniline, which could be synthesized from the corresponding nitro compound derived from this compound, could serve as a synthon for more complex agrochemical structures.
In dye synthesis, the incorporation of fluorine can enhance properties such as lightfastness, thermal stability, and color tuning. Fluorinated aromatic compounds can serve as precursors for various classes of dyes, including azo dyes and phthalocyanines. The specific chromophoric and auxochromic properties imparted by the 2,4-diethoxy-1-fluoro substitution pattern are not well-documented in the context of dye chemistry.
Development of Novel Catalytic Systems Utilizing this compound Derivatives
The unique electronic properties of fluorinated organic molecules make them attractive components in the design of ligands for transition metal catalysis and in the development of organocatalysts.
Ligand Design for Transition Metal Catalysis
Fluorinated ligands can influence the steric and electronic environment of a metal center, thereby modulating the catalytic activity, selectivity, and stability of the resulting complex. The electron-withdrawing nature of fluorine can affect the electron density at the metal, which in turn can influence key steps in a catalytic cycle, such as oxidative addition and reductive elimination.
Derivatives of this compound could potentially be elaborated into ligands for transition metals. For example, functional groups capable of coordinating to a metal, such as phosphines or pyridines, could be introduced onto the aromatic ring. The combined electronic effects of the fluorine and diethoxy substituents would then be relayed to the metal center, potentially leading to novel catalytic properties. However, specific examples of such ligands derived from this compound are not reported in the literature.
Organocatalytic Applications
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The introduction of fluorine into an organocatalyst can impact its acidity, basicity, and conformational preferences, which are critical for its catalytic function.
A derivative of this compound could theoretically be functionalized to act as an organocatalyst. For example, the introduction of an amine or a thiourea moiety could yield a potential catalyst for various asymmetric transformations. The electronic nature of the 2,4-diethoxy-1-fluorophenyl group would play a role in tuning the catalyst's activity and selectivity. As with other potential applications, the realization of this concept remains to be demonstrated experimentally.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The imperative for green chemistry is reshaping the synthesis of specialty chemicals. rsc.org Future efforts in the synthesis of 2,4-Diethoxy-1-fluorobenzene will likely focus on developing methodologies that are not only efficient in terms of yield but also environmentally benign.
Key Research Objectives:
Catalytic C-O Bond Formation: A primary focus will be the exploration of novel catalytic systems for the formation of the ether linkages. Transition metal-catalyzed cross-coupling reactions, particularly with earth-abundant metals like copper, present a promising avenue for creating the diethoxy substitution pattern on the fluorobenzene ring. mdpi.comresearchgate.net Research will likely aim to develop catalysts that operate under milder conditions and with lower catalyst loadings.
Greener Solvents and Reagents: The development of synthetic routes that utilize greener solvents, such as water or bio-derived solvents, is a critical goal. nih.gov Additionally, the use of less hazardous reagents and the minimization of waste generation will be central to creating more sustainable synthetic protocols.
Atom Economy: Synthetic strategies that maximize atom economy, such as direct C-H functionalization, could offer more efficient routes to this compound and its derivatives, avoiding the need for pre-functionalized starting materials.
Potential Sustainable Approaches:
| Approach | Description | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates and improve energy efficiency. | Reduced reaction times, potential for solvent-free conditions. |
| Biocatalysis | Employing enzymes to catalyze specific steps in the synthesis, offering high selectivity and mild reaction conditions. | High enantioselectivity, biodegradable catalysts, operation in aqueous media. |
| Photocatalysis | Using light to drive chemical reactions, often with high specificity and under mild conditions. mdpi.com | Access to unique reaction pathways, potential for solar-powered synthesis. |
Exploration of Novel Reactivity Patterns
The interplay of the electron-donating ethoxy groups and the electron-withdrawing fluorine atom on the aromatic ring of this compound suggests a rich and underexplored reactivity landscape.
Areas for Investigation:
Electrophilic Aromatic Substitution: The directing effects of the substituents could lead to highly regioselective electrophilic aromatic substitution reactions. researchgate.netacs.org A detailed study of nitration, halogenation, and Friedel-Crafts reactions would provide valuable insights into the electronic nature of the molecule.
Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom can act as a leaving group in SNAr reactions, the electron-donating ethoxy groups may modulate this reactivity. nih.gov Investigating the kinetics and scope of such reactions with various nucleophiles is a key research direction.
Photochemical Reactions: The absorption of light can lead to excited states with distinct reactivity. britannica.comlibretexts.org Exploring the photochemical behavior of this compound could uncover novel transformations, such as photoisomerization or photocycloaddition reactions. nih.gov Computational studies can aid in predicting the excited-state properties and potential reaction pathways of fluorobenzenes. chemrxiv.org
Metal-Mediated C-F Bond Activation: The activation and functionalization of the carbon-fluorine bond by transition metal complexes is a rapidly developing field. mdpi.com Research into the catalytic C-F bond activation of this compound could lead to new methods for derivatization.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages in terms of safety, efficiency, and scalability. tcichemicals.comnih.gov The synthesis of this compound is well-suited for this technological shift.
Benefits of Flow Chemistry and Automation:
Enhanced Safety: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for better control over reaction parameters, especially for highly exothermic or hazardous reactions. nih.gov
Improved Efficiency and Yield: Precise control over temperature, pressure, and stoichiometry in a continuous flow setup can lead to higher yields and purities of the final product. researchgate.net
Scalability: Scaling up a reaction in a flow system is often a matter of running the process for a longer duration, which is more straightforward than scaling up batch reactors. nih.gov
Automation and Data Collection: Automated flow synthesis platforms can enable high-throughput screening of reaction conditions and facilitate the collection of large datasets for process optimization.
Hypothetical Automated Flow Synthesis of this compound:
| Step | Description | Flow Chemistry Advantage |
| 1. Diazotization | Continuous generation of a diazonium salt intermediate from an aniline precursor. | Safe handling of potentially unstable diazonium intermediates. researchgate.net |
| 2. Fluorination | In-line fluorination of the diazonium salt. | Precise temperature control for a highly exothermic reaction. |
| 3. Etherification | Sequential introduction of ethoxy groups via a nucleophilic substitution reaction. | Improved mixing and heat transfer for efficient reaction. |
| 4. In-line Purification | Integration of purification modules to isolate the final product. | Reduced manual handling and potential for continuous production. |
Advanced Characterization Techniques (e.g., Cryo-EM for molecular aggregates)
A deeper understanding of the structure and properties of this compound at the molecular level can be achieved through the application of advanced characterization techniques.
Advanced NMR Spectroscopy: While standard NMR techniques are routine, advanced methods can provide more detailed structural and dynamic information. 19F NMR, in particular, is a powerful tool for probing the electronic environment of the fluorine atom and can be used to study intermolecular interactions. nih.govscholaris.caacs.orgdntb.gov.ua
Cryogenic Electron Microscopy (Cryo-EM): Although traditionally used for large biomolecules, recent advances have shown the potential of Cryo-EM for studying the structure of small molecules and their aggregates in a solution-like state. nih.govnih.gov This could be particularly valuable for investigating how molecules of this compound interact with each other or with other molecules to form supramolecular assemblies. researchgate.netresearchgate.net Software developments are also enhancing the ability to dock small molecules into cryo-EM density maps. acs.org
Collaborative Research Across Disciplines
The unique combination of a fluorinated aromatic core with flexible ethoxy side chains makes this compound a candidate for applications in materials science and medicinal chemistry, fostering interdisciplinary collaborations. wiley.com
Materials Science: The presence of fluorine can impart unique properties to organic materials, such as thermal stability and altered electronic characteristics. man.ac.ukrice.edunih.gov Collaborative research with materials scientists could explore the potential of this compound as a building block for liquid crystals, polymers, or other functional materials. rsc.orgsemanticscholar.orgnih.govresearchgate.netnorthwestern.edu
Medicinal Chemistry and Chemical Biology: Fluorine is a common element in many pharmaceuticals due to its ability to modulate metabolic stability and binding affinity. Exploring the biological activity of this compound and its derivatives in collaboration with medicinal chemists and biologists could lead to the discovery of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
